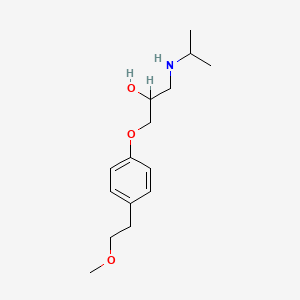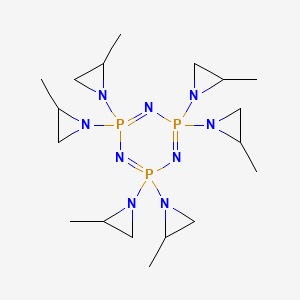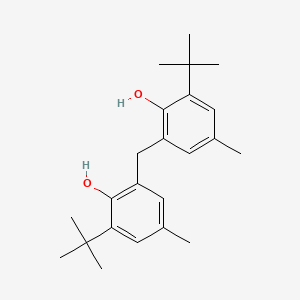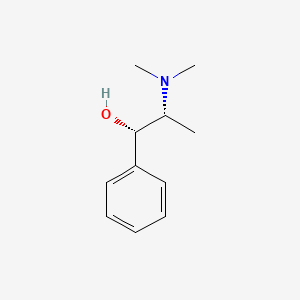
美托洛尔
描述
Metoprolol is a cardioselective beta-1-adrenergic receptor inhibitor . It is used to treat conditions such as angina, heart failure, myocardial infarction, atrial fibrillation/flutter, and hypertension . It works by affecting the response to nerve impulses in certain parts of the body, like the heart, causing the heart to beat slower and decrease blood pressure .
Synthesis Analysis
The synthesis of Metoprolol base has been studied using Raman spectroscopy . The preparation of novel analogues of metoprolol has also been described .Molecular Structure Analysis
The solid-state structure of Metoprolol has been characterized by single-crystal and variable-temperature powder X-ray diffraction and differential scanning calorimetry . The crystal packing of Metoprolol is dominated by an O-H…N/N…H-O pair of hydrogen bonds .Chemical Reactions Analysis
The synthesis of Metoprolol base was studied using Raman spectroscopy . The reaction mixture was heated according to a temperature gradient and spectra of the reaction were monitored .科学研究应用
Thyroid Crisis Intervention
During a thyroid crisis, where excessive thyroid hormones can cause severe cardiovascular effects, Metoprolol is used to mitigate symptoms such as rapid heart rate and high blood pressure. It helps in managing the adrenergic symptoms by blocking the effects of excess thyroid hormones on the heart .
Treatment of Circumscribed Choroidal Hemangioma
Metoprolol has been researched for its application in treating circumscribed choroidal hemangioma, a vascular tumor of the eye. It can reduce the tumor’s exudation and size, thereby improving visual acuity .
Pharmacokinetic Research
Metoprolol’s pharmacokinetics have been studied in detail to understand its absorption, distribution, metabolism, and excretion. This research aids in optimizing dosing regimens for different patient populations, including those with hepatic or renal impairment, and understanding drug-drug interactions .
Drug-Gene Interaction Studies
Metoprolol is subject to significant drug-gene interactions, particularly with the CYP2D6 gene. Research in this field focuses on how genetic variations affect the drug’s metabolism and response, which is crucial for personalized medicine approaches .
Development of Analytical Methods
Scientific research has also focused on developing new analytical methods for the determination of Metoprolol in pharmaceutical formulations. This is important for quality control and ensuring the correct dosage in medications .
Beta-Blocker Comparative Studies
Metoprolol is often used as a reference drug in comparative studies with other beta-blockers. These studies aim to evaluate the efficacy, safety, and side effect profiles of new cardiovascular drugs in comparison to established medications like Metoprolol .
Heart Failure Treatment Optimization
Research on Metoprolol also includes its use in chronic heart failure treatment. Studies have shown that it can improve heart function and reduce the symptoms of heart failure, leading to better patient outcomes .
作用机制
Target of Action
Metoprolol is a selective beta-1 blocker . It primarily targets the beta-1 adrenergic receptors located in the heart, reducing the heart rate and cardiac output . This makes it particularly effective in treating cardiovascular conditions.
Mode of Action
Metoprolol acts as an antagonist for the beta-1-adrenergic receptors, specifically in cardiac cells . It has negligible effect on beta-2 receptors . By inhibiting these receptors, metoprolol decreases cardiac output by producing negative chronotropic (decreased heart rate) and inotropic (decreased force of heart muscle contraction) effects .
Biochemical Pathways
Metoprolol’s metabolism is mainly driven by the activity of CYP2D6 and to a lesser extent due to the activity of CYP3A4 . It undergoes significant first-pass hepatic metabolism, which covers around 50% of the administered dose . The principle pathways of metoprolol metabolism include α-Hydroxylation, O-demethylation, and N-dealkylation .
Pharmacokinetics
Metoprolol is mostly absorbed from the intestine with an absorption fraction of 0.95 . The systemic bioavailability after oral administration is approximately 50% . It is metabolized in the liver via CYP2D6 and CYP3A4 enzymes and has an elimination half-life of 3–7 hours . It is excreted through the kidneys .
Result of Action
The administration of metoprolol results in a dose-dependent reduction in heart rate and cardiac output . This effect is generated due to a decreased cardiac excitability, cardiac output, and myocardial oxygen demand . At the cellular level, metoprolol has been found to protect cardiomyocytes from arginine vasopressin (AVP)-induced senescence .
Action Environment
Environmental factors can influence the action of metoprolol. For instance, the presence of metoprolol in different water bodies can lead to its biodegradation, which can have unexpected effects on microbial communities . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.34, which means use of metoprolol is predicted to present a low risk to the environment .
安全和危害
Metoprolol may worsen the symptoms of heart failure in some patients . It should not be used if you have a serious heart problem, severe circulation problems, severe heart failure, or a history of slow heart beats that caused fainting . It may cause changes in blood sugar levels and cover up the symptoms of low blood sugar .
未来方向
There is ongoing research to improve the risk stratification of heart failure using biomarkers, imaging, and genetic testing . Newly developed medications and devices for heart failure have been widely adopted in clinical practice . Definitive treatment for end-stage heart failure including left ventricular assist device and heart transplantation are rapidly evolving as well .
属性
IUPAC Name |
1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBSYMUCCVWXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023309 | |
| Record name | Metoprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Metoprolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001932 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
398ºC (estimate) | |
| Record name | Metoprolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Soluble (tartrate form), Solubility (mg/ml) @ 25 °C: water >1000; methanol >500; chloroform 496; acetone 1.1; acetonitrile 0.89; hexane 0.001; UV max (water): 223 nm (E 23400) /Tartrate/ | |
| Record name | Metoprolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METOPROLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Metoprolol is a beta-1-adrenergic receptor inhibitor specific to cardiac cells with negligible effect on beta-2 receptors. This inhibition decreases cardiac output by producing negative chronotropic and inotropic effects without presenting activity towards membrane stabilization nor intrinsic sympathomimetics., Beta-adenoreceptor blocking property the amount of beta1 and beta2 effect depends on the cardioselectivity of the drug. Decreased automaticity. Reduced conduction velocity and increased refractoriness in accessory bundles (Wolff- Parkinson-White syndrome). /Class II- beta-Blocking Agents/, At low doses, metoprolol is a selective inhibitor of beta 1-adrenergic receptors. Like propranolol, metoprolol inhibits response to adrenergic stimuli by competitively blocking b1-adrenergic receptors within the myocardium. Unlike propranolol, however, metoprolol blocks b2-adrenergic receptors within bronchial and vascular smooth muscle only in high doses., The precise mechanism of metoprolol's hypotensive action has not been determined. It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release., In the management of angina pectoris, the mechanism of action of metoprolol is thought to be blockage of catecholamine-induced increases in heart rate, velocity and extent of myocardial contraction, and blood pressure, which results in a net decrease in myocardial oxygen consumption., For more Mechanism of Action (Complete) data for METOPROLOL (7 total), please visit the HSDB record page. | |
| Record name | Metoprolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METOPROLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Metoprolol | |
CAS RN |
51384-51-1, 37350-58-6 | |
| Record name | Metoprolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51384-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metoprolol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051384511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metoprolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metoprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metoprolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOPROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEB06NHM23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METOPROLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metoprolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001932 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does metoprolol interact with its target and what are the downstream effects?
A1: Metoprolol is a cardioselective β1-adrenergic blocking agent [, ]. It primarily acts by selectively blocking cardiac β1-adrenergic receptors, particularly at lower doses []. This blockade inhibits the effects of catecholamines like adrenaline and noradrenaline on the heart, leading to a decrease in heart rate, myocardial contractility, and ultimately, blood pressure [, ]. Metoprolol's selectivity for β1-receptors over β2-receptors is dose-dependent, with higher doses demonstrating less selectivity [].
Q2: Does metoprolol affect blood pressure through mechanisms other than its direct cardiac effects?
A2: Research suggests that metoprolol can influence blood pressure through modulation of the sympathetic nervous system []. Studies have shown that metoprolol, but not thiazide diuretics, was associated with lower total, cardiovascular, and coronary heart disease mortality in hypertensive patients, particularly smokers, even when blood pressure control was similar between the groups []. This suggests that metoprolol may offer protective benefits beyond its blood pressure-lowering effect [].
Q3: How is metoprolol metabolized in the body?
A4: Metoprolol is primarily metabolized in the liver by cytochrome P450 2D6 (CYP2D6) [, ]. Interindividual variability in metoprolol metabolism and bioavailability is significantly influenced by factors like aging and CYP2D6 polymorphism []. This variability can impact the drug's efficacy and potential for drug interactions [, ].
Q4: Does metoprolol exhibit enantioselectivity in its pharmacokinetics?
A6: Yes, metoprolol exhibits stereoselective pharmacokinetics. Studies reveal that the S(-)-enantiomer of metoprolol tends to accumulate in plasma []. This accumulation is not attributed to stereoselective alpha-hydroxylation, as renal clearance of all four alpha-hydroxymetoprolol stereoisomers is similar, indicating no stereoselectivity in their renal excretion [].
Q5: What are the clinical applications of metoprolol?
A5: Metoprolol is used in a variety of cardiovascular diseases, including:
- Hypertension: Metoprolol effectively lowers blood pressure, both alone and in combination with other antihypertensives [, ].
- Angina Pectoris: It reduces the frequency and severity of angina attacks [, , ].
- Arrhythmias: Metoprolol is effective in controlling heart rate in atrial fibrillation [, ].
- Myocardial Infarction: It plays a role in reducing infarct size and improving left ventricular ejection fraction in patients with ST-segment elevation myocardial infarction (STEMI) undergoing primary percutaneous coronary intervention (PCI) [].
- Heart Failure: Metoprolol improves symptoms, reduces hospitalization rates, and improves long-term outcomes in patients with chronic heart failure [, ].
- Migraine Prophylaxis: It is used prophylactically to reduce the frequency and severity of migraine attacks [].
Q6: What are the potential adverse effects of metoprolol?
A9: While generally well-tolerated, metoprolol can cause side effects in some individuals []. Common side effects include gastrointestinal disturbances, dizziness, and fatigue [, ]. Less common but potentially serious side effects include bradycardia, hypotension, and bronchospasm in susceptible individuals [, ]. Metoprolol can also induce hallucinations, particularly in elderly patients, emphasizing the importance of careful monitoring and individualized treatment [].
Q7: Does metoprolol have any potential for liver toxicity?
A10: Metoprolol has been associated with liver injury in some cases, highlighting the need for monitoring liver function, particularly during long-term therapy []. Studies in animal models suggest that the antioxidant Vitamin E may offer a protective effect against metoprolol-induced liver injury by reducing oxidative stress and liver enzyme elevations [].
Q8: Are there different formulations of metoprolol available?
A11: Yes, metoprolol is available in various formulations, including immediate-release tablets, sustained-release tablets, and intravenous injections [, , , ]. The choice of formulation depends on the specific clinical indication and desired therapeutic effect [, , , ]. For example, sustained-release formulations, like metoprolol Oros (Metoros), offer the advantage of once-daily dosing, potentially improving patient compliance [].
Q9: Are there any ongoing research efforts to develop new drug delivery systems for metoprolol?
A12: Yes, researchers are exploring novel drug delivery approaches for metoprolol to enhance its therapeutic efficacy and patient compliance. For instance, studies have investigated the development of transdermal drug delivery systems (TDDS) for felodipine and metoprolol []. These TDDS aim to provide sustained drug release over extended periods, potentially improving bioavailability and reducing side effects compared to conventional oral administration []. Another area of research involves developing floating effervescent tablets of metoprolol succinate []. This approach utilizes a gastric retention system to release the drug in the stomach, optimizing its absorption and maximizing therapeutic benefit [].
Q10: What are some analytical techniques used to measure metoprolol concentrations?
A10: Several analytical methods are employed to quantify metoprolol levels in various matrices:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is frequently used for the analysis of metoprolol in pharmaceutical formulations and biological samples [, ].
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is increasingly utilized for the determination of metoprolol in plasma and other biological matrices, enabling accurate quantification at low concentrations [, ].
Q11: How are the analytical methods for metoprolol validated?
A14: Validation of analytical methods for metoprolol is crucial to ensure their accuracy, precision, specificity, and reliability [, ]. Validation parameters typically assessed include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), specificity, robustness, and system suitability [, ]. Researchers adhere to established guidelines, such as those outlined by the International Conference on Harmonisation (ICH), to ensure the validity and reliability of their analytical data [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (E,6S)-2-methyl-6-[(9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoate](/img/structure/B1676434.png)










![4H-Cyclopenta[def]phenanthrene](/img/structure/B1676456.png)

